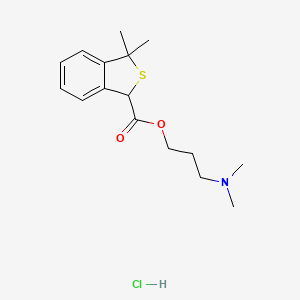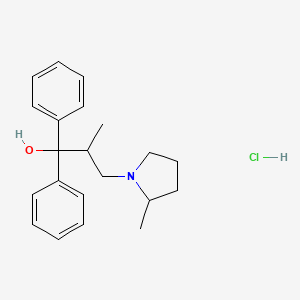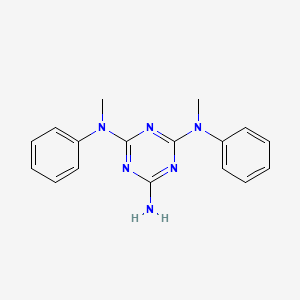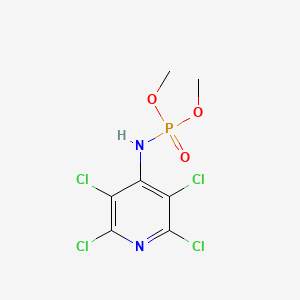
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoramidic acid group attached to a tetrachloropyridyl ring, with dimethyl ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester typically involves the reaction of 2,3,5,6-tetrachloropyridine with appropriate phosphoramidic acid derivatives under controlled conditions. One common method includes the use of dimethyl phosphoramidate as a reagent, which reacts with the tetrachloropyridine in the presence of a base to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while nucleophilic substitution can produce various substituted pyridyl compounds .
Applications De Recherche Scientifique
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The tetrachloropyridyl ring and phosphoramidic acid group play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloro-4-pyridyl sulfone: Similar in structure but contains a sulfone group instead of a phosphoramidic acid group.
2,3,5,6-Tetrachloro-4-pyridyl vinyl sulfone: Contains a vinyl sulfone group, leading to different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
24261-63-0 |
|---|---|
Formule moléculaire |
C7H7Cl4N2O3P |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-N-dimethoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C7H7Cl4N2O3P/c1-15-17(14,16-2)13-5-3(8)6(10)12-7(11)4(5)9/h1-2H3,(H,12,13,14) |
Clé InChI |
OICDBZWBENKTFT-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


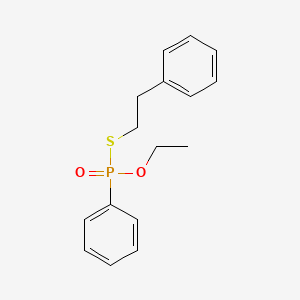


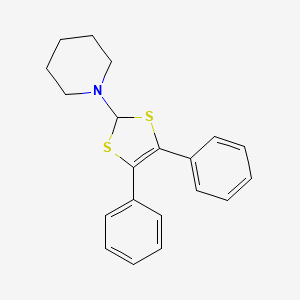
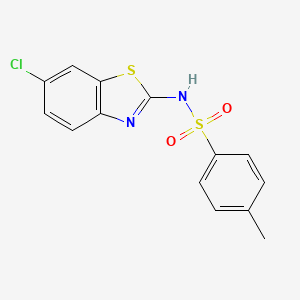
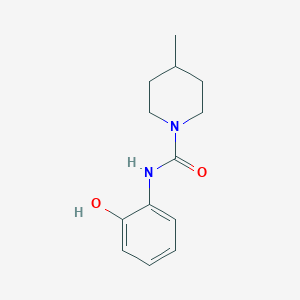
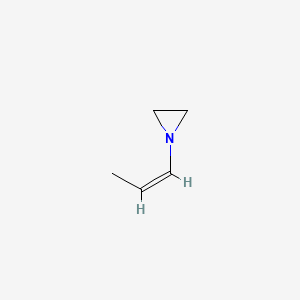
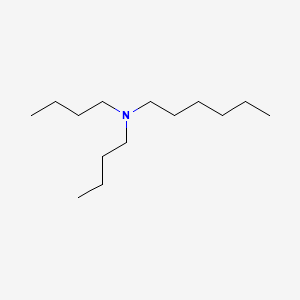
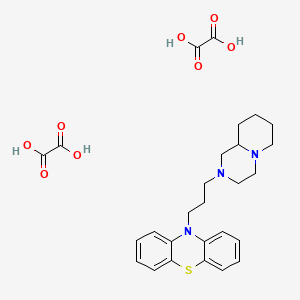
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

